3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2S It is characterized by a cyclobutane ring substituted with diethyl and ethylthio groups, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylcyclobutanone with ethylthiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ethylthio group may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethylcyclobutane-1-carboxylic acid: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
1-(Ethylthio)cyclobutane-1-carboxylic acid: Lacks the diethyl substitution, affecting its steric properties and reactivity.
Cyclobutane-1-carboxylic acid: Simplest form, lacking both diethyl and ethylthio groups, resulting in different chemical behavior.
Uniqueness
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both diethyl and ethylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H20O2S |
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Molecular Weight |
216.34 g/mol |
IUPAC Name |
3,3-diethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-4-10(5-2)7-11(8-10,9(12)13)14-6-3/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
MAADHMMKXCHRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C(=O)O)SCC)CC |
Origin of Product |
United States |
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